4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
Description
For clarity, this article focuses on the chloride form and structurally related compounds.
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 54090-42-5) is a synthetic intermediate with the molecular formula C₇H₃Cl₂F₃O₂S and molecular weight 279.06 g/mol . It features a benzene ring substituted with a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2), with a sulfonyl chloride (-SO₂Cl) functional group at C1. This compound is widely used in pharmaceutical and agrochemical synthesis due to its electrophilic sulfonyl group, which participates in nucleophilic substitution reactions to form sulfonamides or sulfonate esters .
Properties
Molecular Formula |
C7H3ClF4O2S |
|---|---|
Molecular Weight |
262.61 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3ClF4O2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H |
InChI Key |
RRBPBTGPXJSEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Substituent Position Effects
Reactivity and Stability
- Sulfonyl Chlorides vs. Fluorides : Sulfonyl chlorides (e.g., the target compound) are more reactive than fluorides due to the weaker C-Cl bond, making them preferred for dynamic covalent chemistry. Fluorides (e.g., 4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride) offer superior hydrolytic stability and are used in sulfur(VI) fluoride exchange (SuFEx) reactions .
Heterocyclic Analogs
- Pyrimidine-based derivatives (e.g., 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE) exhibit distinct electronic properties due to nitrogen atoms in the ring, enhancing hydrogen-bonding interactions in drug-receptor binding .
Limitations and Discrepancies in Data
- CAS Number Ambiguities : Some entries in the evidence list molecular weights (e.g., 380.62) as CAS numbers, likely due to formatting errors .
- Missing Fluoride Data : The sulfonyl fluoride variant of the target compound is absent in the provided evidence, necessitating extrapolation from chloride analogs.
Biological Activity
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride, with the molecular formula C₇H₄ClF₃O₂S and a molecular weight of 262.61 g/mol, is an organic compound belonging to the sulfonyl fluoride family. Its structure features both chloro and trifluoromethyl substituents, which enhance its reactivity and stability, making it a significant intermediate in various chemical syntheses, particularly in medicinal chemistry and chemical biology .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acids in proteins, especially serine residues. This mechanism enables it to act as a covalent probe in chemical biology, selectively inhibiting enzymes such as serine proteases. The compound's unique structure allows for targeted interactions that can provide insights into enzyme kinetics and mechanisms, making it a valuable tool in drug development and therapeutic applications .
Biological Activity Overview
The biological activities associated with 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride include:
- Inhibition of Serine Proteases : The compound selectively binds to serine residues in proteases, leading to inhibition of their enzymatic activity. This characteristic is vital for studying enzyme regulation and potential therapeutic targets .
- Potential Antitumor Activity : Research indicates that compounds with similar structural motifs can exhibit antitumor properties through mechanisms such as inducing reactive oxygen species (ROS) and apoptosis .
- Applications in Chemical Biology : Due to its ability to modify proteins covalently, it serves as a tool for investigating protein function and interaction networks .
Research Findings
Several studies have evaluated the biological activity of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride:
- Serine Protease Inhibition : The compound has shown significant inhibitory effects on various serine proteases, with studies demonstrating its effectiveness in modifying the catalytic serine residue of these enzymes .
- Covalent Modification Studies : Molecular docking simulations have been employed to model the binding interactions between this compound and target proteins, revealing insights into its reactivity and selectivity .
- Antitumor Potential : In vitro studies have indicated that related sulfonyl fluoride compounds can induce apoptosis in cancer cell lines by downregulating key oncogenes .
Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | C₇H₄ClF₃O₂S | Covalent probe for serine proteases |
| 4-(Fluoromethyl)benzene-1-sulfonyl fluoride | C₇H₆F₂O₂S | Contains a fluoromethyl group |
| 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | C₇H₃BrF₄O₂S | Substituted with bromine, affecting reactivity |
| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃ClF₃O₂S | Chloride instead of fluoride changes reactivity profile |
Case Studies
Several case studies highlight the potential applications of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride:
- Study on Enzyme Kinetics : A study demonstrated that this compound could effectively inhibit serine proteases involved in various metabolic pathways, providing insights into their regulation .
- Antitumor Mechanism Exploration : Research indicated that compounds structurally similar to this sulfonyl fluoride could downregulate critical genes associated with tumor growth, suggesting potential therapeutic applications in oncology .
Q & A
Q. Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 75% | 90% |
| Sulfonylation | SO₂Cl₂, 50°C | 60% | 85% |
| Purification | Column chromatography | - | 98% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- LCMS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 277.5) and detects impurities .
- HPLC : Retention time (1.25 min under SQD-FA05 conditions) ensures purity .
- FT-IR : Peaks at 1370 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (C-F stretching) confirm functional groups .
- ¹⁹F NMR : A singlet near -60 ppm corresponds to the CF₃ group .
Advanced: How does the sulfonyl fluoride group react with biological nucleophiles, and how can this be quantified?
Answer:
The sulfonyl fluoride moiety reacts selectively with serine residues in enzymes (e.g., proteases) via nucleophilic attack, forming stable sulfonate esters.
- Methodology :
Key Observation : Second-order rate constants (k₂) for enzyme inhibition range from 10³ to 10⁴ M⁻¹s⁻¹, depending on the enzyme's active site accessibility .
Advanced: What strategies mitigate hydrolysis of the sulfonyl fluoride group during storage?
Answer:
- Storage Conditions :
- Anhydrous environments (e.g., sealed vials with molecular sieves).
- Temperatures ≤ -20°C to slow hydrolysis.
- Stability Testing :
Advanced: How is this compound utilized in covalent drug design?
Answer:
The sulfonyl fluoride acts as a "warhead" in covalent inhibitors, targeting catalytic serine or threonine residues.
- Case Study : In EP 4,374,877 A2 (), the compound is incorporated into a pyrrolopyridazine derivative, forming a covalent bond with a kinase's active site.
- Design Workflow :
- Docking Studies : Predict binding affinity to the target protein.
- SAR Optimization : Modify substituents to enhance selectivity (e.g., chloro vs. trifluoromethyl groups).
- In Vitro Validation : Measure IC₅₀ values using fluorescence-based enzymatic assays .
Advanced: What contradictions exist in reported reactivity data, and how can they be resolved?
Answer:
Discrepancies in nucleophilic substitution rates (e.g., amine vs. thiol reactivity) may arise from solvent polarity or steric effects.
- Resolution Strategies :
Example : In DMSO, the compound reacts 10× faster with primary amines than thiols due to solvent stabilization of the transition state .
Advanced: How does this compound compare to other sulfonyl fluorides in chemical biology?
Answer:
The target compound balances moderate reactivity and stability, making it suitable for in vivo applications requiring prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
